molecular formula C₁₁H₁₄N₅O₅P B1146314 Carbovir Monophosphate CAS No. 144490-73-3

Carbovir Monophosphate

Cat. No.: B1146314
CAS No.: 144490-73-3
M. Wt: 327.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic IUPAC name for carbovir monophosphate is [4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate . This nomenclature reflects its core structural components:

  • A cyclopent-2-en-1-yl ring serving as the carbocyclic sugar mimic.
  • A 2-amino-6-oxo-1H-purin-9-yl moiety, representing the purine base analog.
  • A methyl dihydrogen phosphate group at the 5'-position of the cyclopentene ring.

The stereochemical descriptor rel-(1R,4S) specifies the relative configuration of the cyclopentene ring, critical for its biological activity. The cis-(±) designation in synonyms indicates the racemic mixture of enantiomers observed in certain synthetic preparations.

Molecular Formula and Stereochemical Configuration

This compound has the molecular formula C₁₁H₁₄N₅O₅P and a molecular weight of 327.23 g/mol . Its structure features:

  • A cyclopentene ring with substituents at the 1- and 4-positions.
  • A purine base analog with an amino group at C2 and a keto group at C6.
  • A phosphate group linked via a methylene bridge to the cyclopentene ring.

Stereochemical Considerations

The biologically active enantiomer, (-)-carbovir 5'-monophosphate , adopts the (1R,4S) configuration. This stereochemistry is essential for binding to viral polymerases, as demonstrated by the reduced activity of racemic mixtures. Computational models highlight that the syn conformation about the glycosidic bond (purine base relative to the cyclopentene ring) optimizes interactions with enzymatic active sites.

Table 1: Key Structural and Stereochemical Properties
Property Value Source
Molecular formula C₁₁H₁₄N₅O₅P
Molecular weight 327.23 g/mol
Stereochemical notation rel-(1R,4S)
ChEBI ID CHEBI:64116

Three-Dimensional Conformational Analysis via Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations provide insights into this compound’s preferred conformations:

  • Cyclopentene Ring Puckering : The envelope conformation predominates, with C4 deviating from the plane to minimize steric strain.
  • Phosphate Group Orientation : The dihydrogen phosphate moiety adopts a staggered configuration to reduce electrostatic repulsion.
  • Base-Ring Interactions : Ab initio studies suggest intramolecular hydrogen bonding between the N3 of the purine and the phosphate oxygen stabilizes the anti conformation.

Docking studies with HIV-1 reverse transcriptase reveal that the (1R,4S) enantiomer aligns its phosphate group with conserved aspartate residues, facilitating phosphorylation to the active triphosphate form.

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • Purine protons: δ 8.21 (s, 1H, H8), δ 6.45 (s, 2H, NH₂).
    • Cyclopentene protons: δ 5.92–5.85 (m, 2H, H2 and H3), δ 4.52–4.48 (m, 1H, H1).
    • Methylene phosphate: δ 3.95–3.88 (m, 2H, CH₂OP).
  • ³¹P NMR : A singlet at δ -0.13 ppm confirms the presence of the phosphate group.

Infrared (IR) Spectroscopy

Key absorptions include:

  • P=O stretch : 1260–1240 cm⁻¹.
  • N-H bend (purine) : 1620–1600 cm⁻¹.
  • C=C stretch (cyclopentene) : 1650–1630 cm⁻¹.

Mass Spectrometry

  • ESI-MS (negative mode) : m/z 326.1 [M–H]⁻.
  • High-resolution MS : Exact mass = 327.0733 Da (calc. 327.0733 for C₁₁H₁₄N₅O₅P).
Table 2: Spectroscopic Data Summary
Technique Key Signals Significance Source
¹H NMR δ 8.21 (H8), δ 5.92–5.85 (H2/H3) Confirms purine and cyclopentene moieties
³¹P NMR δ -0.13 Verifies phosphate group
IR 1260 cm⁻¹ (P=O) Identifies phosphorylated structure
HRMS 327.0733 Da Validates molecular formula

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRNVIJFVCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433559
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144490-73-3
Record name Carbovir Monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a typical Mitsunobu protocol, carbovir (1a ) is reacted with bis(POM)-phosphate (7 ) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) (Scheme 1). The reaction proceeds via an oxidative coupling mechanism, where the hydroxyl group at the 5′-position of carbovir is activated for nucleophilic attack on the bis(POM)-phosphate.

A critical challenge in this method is the instability of the POM group under basic conditions. For instance, attempts to remove 3′-acetate protecting groups post-coupling often result in premature POM degradation, reducing yields to 22–30%. To mitigate this, researchers have optimized reaction conditions by employing anhydrous solvents (e.g., tetrahydrofuran) and low temperatures (0–5°C).

Yield and Byproduct Analysis

The Mitsunobu coupling of carbovir with bis(POM)-phosphate typically achieves a moderate yield of 28–35% (Table 1). Major byproducts include:

  • Unreacted carbovir (15–20%), due to incomplete activation of the 5′-hydroxyl.

  • Bis(POM)-phosphate hydrolysis products (10–12%), formed via competing ester cleavage.

Purification via reverse-phase HPLC is required to isolate the desired prodrug, further reducing overall yield.

Halogeno Carbonyloxymethyl Substitution Strategies

An alternative route involves the substitution of a 5′-iodo carbovir derivative with bis(POM)-phosphate silver salts. This method circumvents the need for Mitsunobu reagents, offering improved compatibility with acid-sensitive functional groups.

Synthesis of 5′-Iodo Carbovir

Carbovir is first converted to its 5′-iodo analog (3 ) using iodine monochloride (ICl) in dichloromethane (Scheme 2). The reaction proceeds with >90% regioselectivity for the 5′-position, attributed to the steric hindrance of the nucleobase.

Coupling with Bis(POM)-Phosphate Silver Salt

The 5′-iodo carbovir (3 ) is then reacted with bis(POM)-phosphate silver salt (8 ) in acetonitrile at room temperature (Scheme 2). This SN2 displacement yields carbovir bis(POM)-monophosphate (2a ) in 18–22% yield , limited by competing elimination reactions and silver iodide precipitation.

Comparative Advantages

  • Avoids DEAD/PPh₃, reducing toxicity concerns.

  • Compatible with nucleosides bearing acid-labile groups (e.g., N⁶-allyl).

Phosphorochloridate-Mediated Coupling

The use of bis(POM)-phosphorochloridate (21 ) represents a high-yield route to carbovir monophosphate. This method involves the direct coupling of carbovir with pre-activated phosphate intermediates.

Synthesis of Bis(POM)-Phosphorochloridate

Bis(POM)-phosphorochloridate (21 ) is synthesized from trimethylphosphate via sequential chlorination and pivaloylation (Scheme 7). Key steps include:

  • Monodeprotection of trimethylphosphate with sodium iodide.

  • Chlorination using oxalyl chloride (COCl₂) to yield phosphoryl chloride.

  • Pivaloylation with chloromethyl pivalate (POM-Cl).

Coupling with Carbovir

Carbovir is reacted with bis(POM)-phosphorochloridate (21 ) in the presence of triethylamine (Et₃N) as a base (Scheme 7). The reaction proceeds via nucleophilic attack at the phosphorus center, yielding carbovir bis(POM)-monophosphate (16 ) in 45–47% yield —nearly double the efficiency of Mitsunobu coupling.

Scalability and Industrial Relevance

This method is favored for large-scale synthesis due to:

  • Reduced purification steps (crude product purity >85%).

  • Tolerance of residual solvents (e.g., acetonitrile, ethyl acetate).

Comparative Analysis of Synthesis Methods

Table 1 summarizes the key parameters of each method:

MethodYield (%)Purity (%)Key Challenges
Mitsunobu coupling28–3570–75POM instability, byproduct formation
Halogeno substitution18–2260–65Silver iodide precipitation
Phosphorochloridate45–4785–90Requires anhydrous conditions

Degradation Pathways and Stability Considerations

The utility of this compound prodrugs hinges on their stability during storage and targeted release in vivo.

Enzymatic Activation

In physiological conditions, esterases hydrolyze the POM groups, releasing formaldehyde and this compound (Figure 6). The rate of hydrolysis is pH-dependent, with optimal stability observed at pH 6.5–7.5 .

Solid-State Stability

Accelerated stability studies reveal:

  • Degradation rate : 1.2% per month at 25°C.

  • Major degradants : Carbovir 5′-monophosphate (bioactive) and formaldehyde adducts .

Chemical Reactions Analysis

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

    Hydrolysis: Acidic or enzymatic conditions, water.

    Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Scientific Research Applications

Metabolic Pathways

  • Conversion to Carbovir Monophosphate :
    • Carbovir undergoes deamination by cytosolic enzymes to form this compound.
    • This compound is then phosphorylated to form its diphosphate and subsequently triphosphate forms, primarily through the action of guanylate kinase and other cellular kinases .
  • Enantiomeric Efficiency :
    • Studies indicate that the (-)-enantiomer of carbovir is significantly more efficient as a substrate for guanylate kinase than the (+)-enantiomer, being 7000 times more effective .

Clinical Applications

  • HIV Treatment :
    • This compound is a critical component in regimens involving abacavir, where it enhances antiviral efficacy against HIV-1. Its incorporation into viral DNA effectively halts replication, making it a valuable tool in antiretroviral therapy .
  • Resistance Mechanisms :
    • Research has shown that mutations in HIV reverse transcriptase can lead to resistance against carbovir. Specifically, the M184V mutation reduces the efficiency of CBV-TP incorporation into DNA . Understanding these resistance pathways is essential for developing effective treatment strategies.

Case Studies and Research Findings

StudyFocusFindings
Parker et al. (1991)Mechanism of InhibitionDemonstrated that CBV-TP inhibits HIV reverse transcriptase and human DNA polymerases, indicating selective antiviral activity .
PharmGKB Summary (2014)Metabolism and EfficacyFound that (-)-carbovir 5'-monophosphate was significantly more efficient in metabolic pathways compared to its (+) counterpart, emphasizing stereoselectivity in therapeutic applications .
Vince et al. (1988)Antiviral ActivityEstablished potent anti-HIV activity of carbovir in vitro, supporting its clinical relevance in HIV treatment .

Mechanism of Action

Carbovir Monophosphate exerts its effects primarily through its conversion to the active triphosphate form. This triphosphate inhibits HIV reverse transcriptase, an enzyme crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, effectively halting the replication process. The compound specifically targets the viral polymerase, with minimal effects on host cellular enzymes .

Comparison with Similar Compounds

Structural and Metabolic Pathways

Table 1: Key Structural and Metabolic Features of CBV-MP and Analogous Compounds
Compound Parent Drug Metabolic Pathway Key Enzymes Involved
Carbovir Monophosphate Abacavir ABC → ABC-MP (adenosine phosphotransferase) → CBV-MP (deaminase) → CBV-TP Adenosine phosphotransferase, deaminase, guanylate kinase
Lamivudine-MP Lamivudine 3TC → 3TC-MP (deoxycytidine kinase) → 3TC-DP → 3TC-TP Deoxycytidine kinase
AZT-MP Zidovudine AZT → AZT-MP (thymidine kinase) → AZT-DP → AZT-TP Thymidine kinase
ddI-MP Didanosine ddI → ddI-MP (cytosolic 5'-nucleotidase) → ddA-MP → ddA-DP → ddA-TP Cytosolic 5'-nucleotidase

Key Differences :

  • CBV-MP requires deamination of ABC-MP, a step absent in other NRTIs like lamivudine or zidovudine.
  • Unlike ddI-MP, which is phosphorylated via cytosolic 5'-nucleotidase, CBV-MP formation involves adenosine phosphotransferase and deaminase .

Inhibitory Activity and Mechanism

Table 2: Inhibitory Activity of Triphosphate Metabolites Against HIV Reverse Transcriptase
Triphosphate Parent Drug Apparent Ki (μM) Mechanism of Inhibition Resistance Mutations
CBV-TP Abacavir 0.03–0.05 Competes with dGTP, chain termination L74V, M184V, Y115F
AZT-TP Zidovudine 0.01–0.03 Chain termination, competitive inhibition M41L, D67N, K70R, T215Y
3TC-TP Lamivudine 0.002–0.005 Chain termination, steric hindrance M184V
ddG-TP Dideoxyguanosine 0.05–0.10 Competes with dGTP, chain termination K65R, L74V

Key Findings :

  • CBV-TP exhibits a Ki similar to AZT-TP but higher than 3TC-TP, indicating moderate potency .
  • Resistance mutations (e.g., L74V, M184V) reduce CBV-TP incorporation efficiency by enhancing dGTP selectivity over CBV-TP .

Resistance Profiles

  • CBV-MP vs. AZT-MP : Mutations like M184V confer resistance to both CBV-TP and 3TC-TP but enhance ATP-mediated excision of AZT-MP. Conversely, CBV-MP excision is less affected by these mutations .
  • CBV-MP vs. ddI-MP : The L74V mutation increases resistance to CBV-TP and ddI-TP by altering dNTP binding affinity in RT .

Pharmacokinetic and Toxicity Considerations

  • CBV-MP vs. 1592U89-MP : The prodrug 1592U89 forms CBV-TP but avoids systemic CBV exposure, reducing toxicity compared to direct CBV administration .
  • CBV-TP vs.

Biological Activity

Carbovir monophosphate (CBV-MP) is a significant compound in the realm of antiviral therapy, particularly for its role in treating HIV infections. This article delves into its biological activity, metabolism, mechanism of action, and clinical implications, supported by relevant data tables and case studies.

Overview of this compound

Carbovir is a carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. Upon administration, it is phosphorylated to form this compound, which is subsequently converted into its active triphosphate form (CBV-TP). The triphosphate form is crucial for its antiviral activity as it acts as a substrate for HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.

The metabolism of carbovir involves several enzymatic steps:

  • Deamination : Carbovir is first deaminated to form this compound.
  • Phosphorylation : CBV-MP undergoes two additional phosphorylation steps to yield CBV-TP.

Table 1: Enzymatic Conversion of Carbovir

CompoundEnzyme InvolvedProduct
CarbovirCytosolic deaminaseCarbovir MP
Carbovir MPVarious kinases (e.g., GMP kinase)Carbovir TP

Research indicates that CBV-MP is significantly more effective as a substrate for GMP kinase than its enantiomer, with a substrate efficiency approximately 7,000 times greater for the (-)-enantiomer compared to the (+)-enantiomer . This high efficiency underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Antiviral Activity

Carbovir exhibits potent antiviral properties against HIV-1. The active triphosphate form inhibits reverse transcriptase by competing with the natural substrate dGTP, leading to premature termination of viral DNA synthesis. Clinical studies have shown that CBV-TP can effectively reduce viral loads in patients undergoing antiretroviral therapy.

Case Study: Efficacy in HIV Treatment
A study involving HIV-infected individuals demonstrated that patients treated with regimens including carbovir showed significant reductions in viral load and improvements in CD4 counts. One participant, who had been on various NRTIs and protease inhibitors, experienced a drop in HIV RNA levels from 1,338 copies/mL to undetectable levels after switching to a regimen containing carbovir .

Resistance Mechanisms

Despite its efficacy, resistance to carbovir can develop. A notable mutation in HIV-1 reverse transcriptase (M184V) has been associated with reduced susceptibility to CBV-TP. This mutation alters the enzyme's affinity for CBV-TP compared to dGTP, leading to decreased incorporation of the drug into viral DNA . Understanding these resistance patterns is critical for optimizing treatment regimens.

Table 2: Resistance Mutations Impacting Carbovir Efficacy

MutationEffect on EfficacyMechanism
M184VReduced susceptibilityDecreased affinity for CBV-TP
Other mutationsVariable effectsAltered enzyme kinetics or substrate competition

Q & A

Basic Research Questions

Q. What are the key enzymatic steps involved in the intracellular activation of abacavir (ABC) to carbovir monophosphate (CBV-MP)?

  • Methodological Answer : ABC undergoes sequential enzymatic modifications:

Phosphorylation : ABC is converted to ABC-5’-monophosphate (ABC-MP) by adenosine phosphotransferase (APT).

Deamination : ABC-MP is deaminated by cytosolic deaminases (e.g., adenosine deaminase) to form CBV-MP.

Further Phosphorylation : CBV-MP is phosphorylated to its diphosphate (CBV-DP) and triphosphate (CBV-TP) forms via nucleotide kinases (e.g., deoxycytidine monophosphate kinase).
Key Techniques: Radiolabeled ABC tracking, HPLC for metabolite separation, and LC-MS/MS for quantification .

Q. What analytical techniques are recommended for quantifying intracellular CBV-MP levels in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS with Ion-Pair Chromatography : Direct separation of phosphorylated metabolites using non-reverse-phase conditions (e.g., tetrabutylammonium acetate as ion-pairing agent).
  • Indirect Quantification : Dephosphorylation of CBV-MP to carbovir (CBV) followed by reverse-phase LC-MS/MS.
    Validation: Calibration curves with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-CBV-MP) ensure precision .

Q. How does CBV-MP contribute to the inhibition of HIV-1 reverse transcriptase (RT)?

  • Methodological Answer : CBV-TP (the active triphosphate form) competes with endogenous dGTP for incorporation into viral DNA. Its incorporation terminates DNA chain elongation due to the lack of a 3’-hydroxyl group. Key Assays:

  • RT Inhibition Assays : Measure IC₅₀ values using template-primer systems (e.g., poly(rC)-oligo(dG)).
  • Pre-steady-state Kinetics : Quantify incorporation efficiency (kₚₒₗ) and binding affinity (Kd) using rapid quench-flow techniques .

Advanced Research Questions

Q. How do mutations in HIV-1 RT (e.g., L74V, M184V) affect the incorporation efficiency of CBV-TP, and what methods are used to study resistance mechanisms?

  • Methodological Answer : Mutations alter RT’s substrate selectivity:

  • L74V : Reduces CBV-TP binding via steric hindrance, favoring dGTP.
  • M184V : Enhances discrimination against CBV-TP through altered active-site geometry.
    Experimental Approaches:
  • Steady-State Kinetics : Compare kcat/Km ratios for CBV-TP vs. dGTP in wild-type and mutant RT.
  • Excision Assays : Measure ATP- or PPi-mediated removal of CBV-MP-terminated DNA using radiolabeled primers .

Q. What experimental models are suitable for studying CBV-MP’s role in HIV resistance development beyond enzymatic activity?

  • Methodological Answer :

  • Site-Directed Mutagenesis : Introduce RT mutations (e.g., L74V/Y115F/M184V) into viral clones for fitness assays.
  • Viral Replication Competence : Use T-cell lines (e.g., MT-4) to compare viral load suppression in the presence of CBV-MP.
  • Structural Studies : Cryo-EM or X-ray crystallography to resolve RT-CBV-TP interaction dynamics .

Q. How can researchers assess CBV-MP’s off-target effects on host enzymes like soluble guanylate cyclase (sGC)?

  • Methodological Answer :

  • In Vitro Enzyme Assays : Purify sGC and measure cGMP production via ELISA or fluorescence in the presence of CBV-TP and alternative substrates (e.g., ITP).
  • Cellular Models : Evaluate endothelial dysfunction via flow-mediated dilatation (FMD) in primary cells exposed to CBV-MP.
    Key Finding: CBV-TP may shift sGC substrate preference to ITP, reducing cGMP synthesis .

Q. What are the challenges in maintaining CBV-MP stability during in vitro experiments, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of phosphate groups or deamination.
  • Stabilization Strategies :
  • Use low-temperature storage (-80°C) with cryoprotectants (e.g., glycerol).
  • Avoid repeated freeze-thaw cycles; aliquot samples.
  • Employ phosphatase inhibitors (e.g., sodium fluoride) in cell lysates .

Contradictions and Nuances

  • Resistance Mechanism Complexity : The triple mutant RT (L74V/Y115F/M184V) shows no kinetic advantage in CBV-TP incorporation or excision but may confer resistance via improved viral fitness. This highlights the need to combine enzymatic assays with cellular replication studies .
  • sGC Substrate Shift : While CBV-TP’s effect on sGC is hypothesized, direct evidence linking CBV-MP to cardiovascular risks (e.g., reduced FMD) requires further validation in clinical samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.